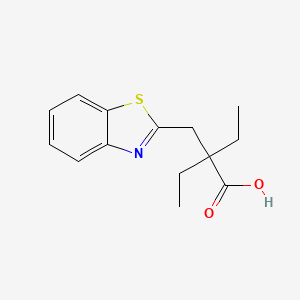
3,5-Dimethylpiperidine-1-sulfonyl chloride
Overview
Description
“3,5-Dimethylpiperidine-1-sulfonyl chloride” is a chemical compound . It is derived from 3,5-Dimethylpiperidines, which are chemical compounds with the formula C5H8(CH3)2NH .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C7H14ClNO2S/c1-6-3-7(2)5-9(4-6)12(8,10)11/h6-7H,3-5H2,1-2H3 . The molecular weight of the compound is 211.71 .
Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 211.71 . The compound should be stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Synthesis and Chemical Reactions
Reaction with Dimethylsulfoxide : The reaction between dimethylsulfoxide and sulfonyl chloride derivatives, such as 5-dimethyl aminonaphthalene-1-sulfonyl chloride, was explored by Boyle (1966). This study provided insights into the reaction mechanism, important for understanding the chemical behavior of similar sulfonyl chloride compounds (R. E. Boyle, 1966).
Solid-Phase Synthesis of Oxazolidinones : Holte, Thijs, and Zwanenburg (1998) reported the use of polymer-supported sulfonyl chloride in the synthesis of 1,3-oxazolidin-2ones, highlighting its utility in solid-phase organic synthesis (P. Holte, L. Thijs, & B. Zwanenburg, 1998).
Synthesis of Sulfonylamides : Dmitrieva et al. (2009) described the synthesis of 3-cyanopyridine-2-sulfonyl chlorides and their subsequent use in creating N-substituted sulfonylamides (I. Dmitrieva, L. V. Dyadyuchenko, V. Strelkov, & E. Kaigorodova, 2009).
Fluorescence and Sensory Applications
- Fluorescent Sensor Development : Qureshi et al. (2019) investigated the use of dansyl sulfonyl chloride, a related compound, in creating fluorescent sensors for detecting metallic ions, highlighting its potential for environmental monitoring (Naseem Qureshi et al., 2019).
Analytical Applications
- HPLC Determination of Amines : You et al. (2009) developed a method using 10-ethyl-acridine-3-sulfonyl chloride for the high-performance liquid chromatography (HPLC) determination of aliphatic amines, demonstrating the role of sulfonyl chloride derivatives in analytical chemistry (J. You et al., 2009).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Piperidine derivatives, to which this compound belongs, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines
Biochemical Pathways
It’s known that piperidine derivatives can influence a wide range of biological activities and pharmacological applications . The downstream effects of these pathways are subject to the specific targets and mode of action of the compound.
Biochemical Analysis
Biochemical Properties
3,5-Dimethylpiperidine-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. The sulfonyl chloride group reacts with amino groups in proteins and peptides, forming stable sulfonamide bonds. This reaction is often used to label or modify proteins for various biochemical assays . The compound interacts with enzymes such as proteases, which can cleave the modified proteins, and with other proteins that have accessible amino groups. These interactions are covalent and result in the formation of stable, modified biomolecules.
Cellular Effects
The effects of this compound on cells are primarily related to its ability to modify proteins and peptides. This modification can influence cell signaling pathways by altering the activity of key signaling proteins. For example, the modification of receptor proteins on the cell surface can affect signal transduction and cellular responses to external stimuli. Additionally, the compound can impact gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with amino groups in proteins and peptides. This binding interaction can inhibit or activate enzymes by modifying their active sites or altering their conformation . The compound can also affect gene expression by modifying transcription factors, which can either enhance or repress the transcription of specific genes. These molecular interactions are crucial for understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at low temperatures, but it can degrade over time, especially in the presence of moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modify proteins and peptides. The stability and degradation of the compound are important factors to consider in experimental design and interpretation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modify proteins and peptides without causing significant toxicity . At higher doses, the compound can have toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity. These findings are important for determining safe and effective dosages for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes such as sulfatases, which can cleave the sulfonyl chloride group, leading to the formation of metabolites . These metabolic pathways can affect the compound’s activity and stability, as well as its impact on metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within cells . These interactions can affect the localization and accumulation of the compound, which in turn can influence its activity and function.
Properties
IUPAC Name |
3,5-dimethylpiperidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2S/c1-6-3-7(2)5-9(4-6)12(8,10)11/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGSVLHMPDNRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585523 | |
| Record name | 3,5-Dimethylpiperidine-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923249-49-4 | |
| Record name | 3,5-Dimethylpiperidine-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)




![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)


![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)





